(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide
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Overview
Description
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide is a chemical compound with the molecular formula C24H26NOP and a molecular weight of 375.44 g/mol . . This compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide typically involves the reaction of diphenylphosphine oxide with a cyclohexylamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: This compound has a similar structure but lacks the cyclohexylamino group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound has a different substituent on the phenyl ring, which affects its chemical properties and applications.
Properties
Molecular Formula |
C24H26NOP |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-diphenylphosphorylaniline |
InChI |
InChI=1S/C24H26NOP/c26-27(21-14-6-2-7-15-21,22-16-8-3-9-17-22)24-19-11-10-18-23(24)25-20-12-4-1-5-13-20/h2-3,6-11,14-20,25H,1,4-5,12-13H2 |
InChI Key |
YORNDVJOPZBWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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